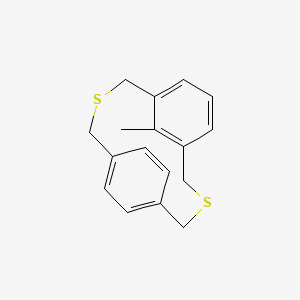
ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene is a complex organic compound with the molecular formula C17H18S2 . This compound is characterized by its unique tricyclic structure, which includes two sulfur atoms. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its tricyclic structure.
Substitution: Various substitution reactions can occur, particularly at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tricyclic structures and sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways, particularly those involving sulfur atoms. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-MEO-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-hexaene 3,3,11,11-tetraoxide: A similar compound with additional oxygen atoms.
F-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene: A fluorinated analog.
7-BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-hexaene 3,3,11,11-tetraoxide: A brominated analog.
Uniqueness
ME-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene is unique due to its specific tricyclic structure and the presence of two sulfur atoms.
Properties
CAS No. |
27453-78-7 |
|---|---|
Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
18-methyl-3,11-dithiatricyclo[11.2.2.15,9]octadeca-1(16),5(18),6,8,13(17),14-hexaene |
InChI |
InChI=1S/C17H18S2/c1-13-16-3-2-4-17(13)12-19-10-15-7-5-14(6-8-15)9-18-11-16/h2-8H,9-12H2,1H3 |
InChI Key |
QYMOYWOLXMBWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CSCC3=CC=C(CSCC1=CC=C2)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















